METHYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Overview
Description
METHYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the cyanoacetylation of amines, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives.
Scientific Research Applications
METHYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its derivatives may exhibit pharmacological properties, making it useful in the development of new therapeutic agents.
Industry: The compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of METHYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-CYANOBENZOATE: Another cyano-containing ester with different structural features.
2-(1H-BENZIMIDAZOL-2-YLSULFANYL)-N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ACETAMIDE: A structurally related compound with a benzimidazole moiety.
METHYL 5-AMINO-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE: A thiophene derivative with similar functional groups.
Uniqueness
METHYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-cyano-3-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-9-11(7-18)16(24-14(9)17(21)22-2)19-15(20)12-8-23-13-6-4-3-5-10(12)13/h8H,3-6H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNGSYGQKFUASR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CSC3=C2CCCC3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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